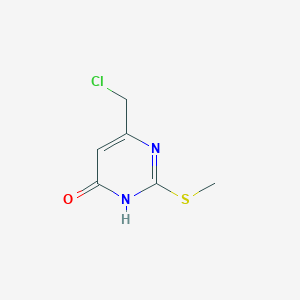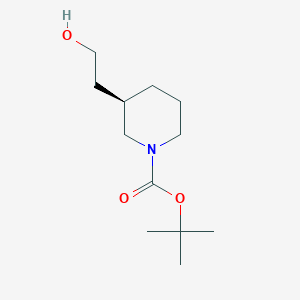
(R)-1-N-Boc-Piperidine-3-ethanol
Vue d'ensemble
Description
®-1-N-Boc-Piperidine-3-ethanol is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an ethanol moiety. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ®-1-N-Boc-Piperidine-3-ethanol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Chiral Resolution: The starting material, N-Cbz-3-piperidinecarboxylic acid, undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate is then subjected to an acid-amide condensation reaction with ammonia gas to form a secondary intermediate.
Hofmann Degradation: This intermediate undergoes Hofmann degradation to yield a primary amine.
Protection: The primary amine is protected using di-tert-butyl dicarbonate to form the Boc-protected amine.
Hydrogenation and Deprotection: Finally, the Boc-protected amine is hydrogenated and deprotected to yield ®-1-N-Boc-Piperidine-3-ethanol
Industrial Production Methods: The industrial production of ®-1-N-Boc-Piperidine-3-ethanol follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-N-Boc-Piperidine-3-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The piperidine ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield piperidine-3-carboxylic acid derivatives, while reduction can produce various piperidine-based alcohols.
Applications De Recherche Scientifique
®-1-N-Boc-Piperidine-3-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of drugs targeting various diseases, such as diabetes and neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of ®-1-N-Boc-Piperidine-3-ethanol is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the resulting piperidine derivative can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
®-3-Boc-aminopiperidine: Shares a similar structure but lacks the ethanol moiety.
4-Oxypiperidine Ethers: These compounds have different substituents on the piperidine ring and exhibit distinct biological activities.
Piperazine Derivatives: These compounds have a similar piperidine ring but differ in their substituents and functional groups .
Uniqueness: ®-1-N-Boc-Piperidine-3-ethanol is unique due to the presence of both the Boc protecting group and the ethanol moiety, which provide versatility in synthetic applications. Its chiral nature also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABICKZWDHPIP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654179 | |
| Record name | tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389889-62-7 | |
| Record name | tert-Butyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 389889-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


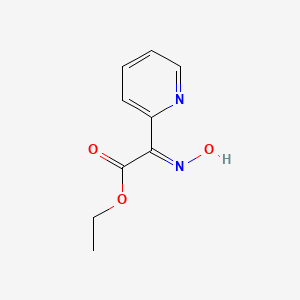
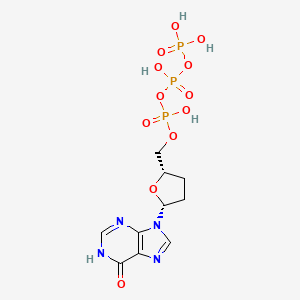
![(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone](/img/structure/B1436562.png)
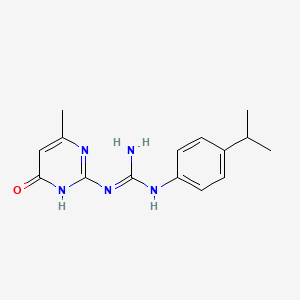
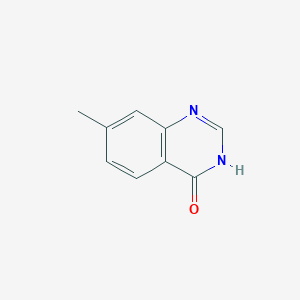
![6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one](/img/structure/B1436571.png)
![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)
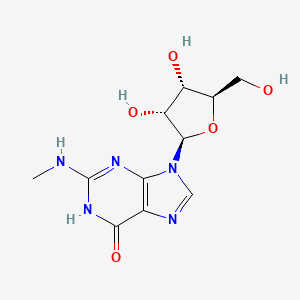
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436576.png)

![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
